molecular formula C4H9ClN2O B6612442 (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride CAS No. 95185-87-8

(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B6612442
CAS No.: 95185-87-8
M. Wt: 136.58 g/mol
InChI Key: OOFXEGYWQUCVHB-UHFFFAOYSA-N
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Description

(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanol group attached to the imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell growth .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1H-imidazol-5-yl)methanol hydrochloride
  • (4-Ethyl-1H-imidazol-2-yl)methanol hydrochloride
  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride

Uniqueness

(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c7-3-4-5-1-2-6-4;/h7H,1-3H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXEGYWQUCVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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